Hidrocloruro de cefcapene pivoxil

Descripción general

Descripción

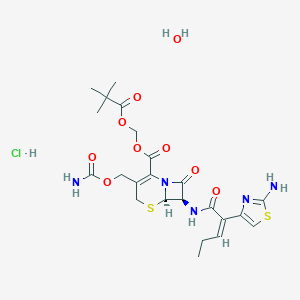

Cefcapene pivoxil hydrochloride is the pivaloyl oxygen methyl ester of cefcapene . It is a third-generation cephalosporin antibiotic that exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Gram-negative bacteria .

Synthesis Analysis

Cefcapene pivoxil monohydrochloride monohydrate, a broad-spectrum third-generation cephalosporin for oral administration, was prepared by reacting three centers of 7 beta-amino-3- (hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7 beta-aminocephalosporanic acid . Another synthesis method involves adding Boc S-1108 (II) 100.0g (0.15mol), methyl alcohol 1L and ethyl sulfonic acid 38.6mL (0.30mol) in the 3L reaction flask, stirring at 20 ℃ for 16 hours .

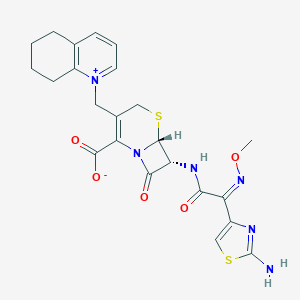

Molecular Structure Analysis

The molecular formula of Cefcapene pivoxil hydrochloride is C23H30ClN5O8S2 . The average mass is 604.096 Da and the monoisotopic mass is 603.122437 Da .

Chemical Reactions Analysis

Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .

Physical And Chemical Properties Analysis

Cefcapene pivoxil hydrochloride is a very slightly yellow crystalline powder of white, with a special odor, bitter in the mouth . It is easily dissolved in N, N dimethyl formamide and methanol, slightly soluble in ethanol, and hardly water-soluble . Cefcapene pivoxil hydrochloride is non-hygroscopic .

Aplicaciones Científicas De Investigación

Hidrocloruro de cefcapene pivoxil: Un análisis completo de las aplicaciones de investigación científica: El this compound, también conocido como monohidrato de this compound, es un antibiótico cefalosporínico oral de tercera generación. Sus aplicaciones en la investigación científica abarcan diversos campos debido a su actividad antibacteriana de amplio espectro. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas inferidas de la investigación científica:

Estudios de eficacia antibiótica

Se han realizado investigaciones para evaluar la eficacia del cefcapene pivoxil en el tratamiento de infecciones. Por ejemplo, un estudio comparó la eficacia y seguridad del cefcapene pivoxil con otros antibióticos en el tratamiento de infecciones del tracto respiratorio superior en niños .

Análisis de farmacocinética

Las propiedades farmacocinéticas del cefcapene pivoxil se han estudiado ampliamente. Se han desarrollado métodos de cromatografía líquida-espectrometría de masas (LC-MS) para determinar los niveles de ácido cefcapene en la orina, lo que ayuda a los estudios farmacocinéticos .

Investigación sobre la estabilidad y la degradación

Los métodos de indicación de estabilidad, como la cromatografía líquida de alta resolución (HPLC), se utilizan para determinar la estabilidad del cefcapene pivoxil, lo cual es crucial para su uso y almacenamiento efectivos .

Evaluación de la práctica clínica

Se han realizado estudios para evaluar el uso práctico del cefcapene pivoxil en entornos clínicos, examinando los patrones de prescripción y las duraciones de la administración .

Ensayos clínicos comparativos

El cefcapene pivoxil se ha comparado con otros antibióticos en ensayos clínicos para evaluar su eficacia en el tratamiento de infecciones crónicas del tracto respiratorio .

Mecanismo De Acción

Target of Action

Cefcapene pivoxil hydrochloride, also known as Cefcapene pivoxil hydrochloride monohydrate, is a cephem antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Mode of Action

Cefcapene pivoxil hydrochloride shows antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly and reshaping processes . This disruption in the cell wall integrity leads to bacterial cell death.

Pharmacokinetics

It is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefcapene, by esterases . The absolute bioavailability of Cefcapene pivoxil hydrochloride is approximately 14-16%

Result of Action

The primary result of Cefcapene pivoxil hydrochloride’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacterial cells to become structurally weak, leading to cell lysis and death . This results in the clearance of the bacterial infection.

Action Environment

The action of Cefcapene pivoxil hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy can be influenced by the specific strain of bacteria and their resistance mechanisms.

Safety and Hazards

Direcciones Futuras

Cefcapene pivoxil hydrochloride is currently being used in clinical settings. For adults, the typical dosage is 100mg (titer) taken orally three times daily after meals . The dosage may be adjusted according to the patient’s disease, age, and symptoms. If the effect is insufficient, the dosage may be increased to 150mg (titer) taken orally three times daily after meals .

Propiedades

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIJPQYUCFVAL-XRLCNELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147816-24-8 | |

| Record name | S 1108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cefcapene pivoxil hydrochloride exert its antibacterial effect?

A1: Cefcapene, the active metabolite of cefcapene pivoxil hydrochloride, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell wall instability and eventual cell death. [, ]

Q2: What is the molecular formula and weight of cefcapene pivoxil hydrochloride?

A2: The molecular formula of cefcapene pivoxil hydrochloride is C23H29N5O9S2 • HCl. Its molecular weight is 604.11 g/mol. [, , ]

Q3: Is there any spectroscopic data available for cefcapene pivoxil hydrochloride?

A3: While the provided abstracts don't detail specific spectroscopic data, various analytical methods are employed to characterize and quantify cefcapene pivoxil hydrochloride. These include high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS/MS). [, , , ]

Q4: What strategies are employed to improve the solubility and bioavailability of cefcapene pivoxil hydrochloride?

A5: Research focuses on optimizing formulations to improve dissolution rates and bioavailability. One study utilized fine granules coated with a hydrophobic substance, potentially improving water affinity and suspension characteristics. [] Another study explored cefcapene pivoxil hydrochloride's absorption mechanism in Caco-2 and rat intestine models, suggesting good oral absorption in humans. []

Q5: What is the pharmacokinetic profile of cefcapene pivoxil hydrochloride?

A6: Studies in healthy Korean subjects revealed that cefcapene pivoxil hydrochloride exhibits linear pharmacokinetics within a dose range of 100-200 mg. The median time to reach peak plasma concentration (Tmax) was observed between 1.5 to 2.0 hours. [] The drug undergoes significant metabolism, with approximately 31.5% to 42.9% excreted unchanged in urine. []

Q6: Does food intake affect the pharmacokinetics of cefcapene pivoxil hydrochloride?

A7: While the abstracts lack specific details on food interactions, one study explored the pharmacokinetics of cefcapene pivoxil hydrochloride alongside loxoprofen when administered before, during, or after enteral tube feeding. [] This suggests a potential need to consider food intake in clinical settings.

Q7: What types of infections has cefcapene pivoxil hydrochloride been studied for?

A8: Research indicates cefcapene pivoxil hydrochloride's efficacy in treating various bacterial infections. Clinical trials demonstrate its effectiveness against acute bacterial infections, including respiratory tract infections and urinary tract infections. [, ] Furthermore, case reports suggest potential applications in treating perioral dermatitis associated with specific bacteria, palmoplantar pustulosis with pustulotic arthro-osteitis, and even intraventricular brain abscesses. [, , ]

Q8: Are there known resistance mechanisms to cefcapene?

A9: While specific resistance mechanisms aren't detailed in the abstracts, cefcapene, like other beta-lactam antibiotics, is susceptible to resistance mediated by beta-lactamases. [] Additionally, alterations in PBPs can also contribute to resistance. []

Q9: Does cefcapene pivoxil hydrochloride interact with other medications?

A11: One study investigated the impact of co-administering cefcapene pivoxil hydrochloride with gastrointestinal drugs like famotidine, dried aluminum hydroxide gel, and teprenone. [] The findings suggest these specific gastrointestinal drugs do not significantly affect the drug's absorption.

Q10: What analytical techniques are employed to measure cefcapene pivoxil hydrochloride in biological samples?

A12: The primary analytical method discussed is high-performance liquid chromatography (HPLC) often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). [, , ] These methods offer the sensitivity and specificity needed for pharmacokinetic studies and drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)